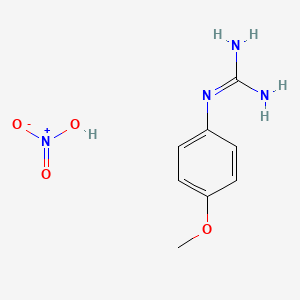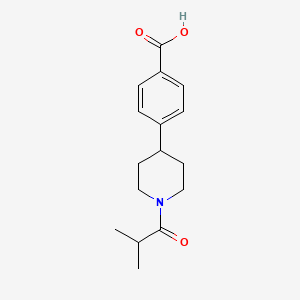![molecular formula C12H16N4O3S B1392578 1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid CAS No. 1243100-34-6](/img/structure/B1392578.png)
1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
説明
The compound “1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pyrrolidine derivatives . For example, the pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . It can be synthesized by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which are then reduced .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a thiadiazole ring, and a piperidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring . The pyrrolidine ring can be functionalized or constructed from different cyclic or acyclic precursors .科学的研究の応用
Antitubercular and Antifungal Activity
1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid and its derivatives have been researched for their potential antitubercular and antifungal properties. A study demonstrated that certain compounds in this category displayed very good antitubercular and antifungal activity, underscoring their potential in treating these infections (Syed, Ramappa, & Alegaon, 2013).
Synthesis and Prediction of Biological Activity
Research into the synthesis of novel compounds with this structure has been conducted. A study focused on condensing 5-oxopyrrolidine-3-carboxylic acids to form new bicyclic systems, with predictions made regarding their biological activity (Kharchenko, Detistov, & Orlov, 2008).
Cancer Treatment Applications
Compounds related to 1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid have been investigated for their potential in cancer treatment. An Aurora kinase inhibitor, structurally similar to this compound, has shown promise in inhibiting Aurora A, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).
Antioxidant Activity
The antioxidant properties of derivatives of 1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid have been explored. Some compounds in this class have been identified as potent antioxidants, showing higher activity than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Antibacterial Activity
Research has also focused on the antibacterial properties of derivatives of this compound. N-substituted derivatives have been synthesized and displayed moderate to significant antibacterial activity against various strains (Khalid et al., 2016).
Butyrylcholinesterase Inhibition
The inhibition of butyrylcholinesterase (BChE) enzyme by 1,3,4-oxadiazole bearing compounds, similar in structure to 1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid, has been studied, with molecular docking studies indicating strong binding affinity to BChE protein (Khalid et al., 2016).
将来の方向性
The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The pyrrolidine ring is a versatile scaffold that can be used to generate structural diversity , and this could be an area of focus in future studies.
特性
IUPAC Name |
1-[5-(2-oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c17-9-2-1-5-16(9)12-14-13-11(20-12)15-6-3-8(4-7-15)10(18)19/h8H,1-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGXJWATJXRBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NN=C(S2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1392497.png)
![N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B1392500.png)
![[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine](/img/structure/B1392501.png)
![2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392505.png)
![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)



![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)



![[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid](/img/structure/B1392517.png)